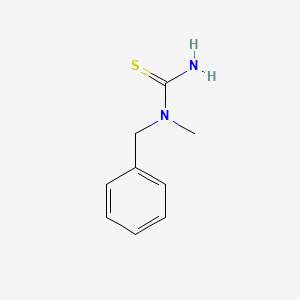

N-benzyl-N-methylthiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-1-methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-11(9(10)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGECWZHYDMFANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501551 | |

| Record name | N-Benzyl-N-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53393-11-6 | |

| Record name | N-Benzyl-N-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-benzyl-N-methylthiourea (CAS: 53393-11-6)

Disclaimer: N-benzyl-N-methylthiourea is a chemical compound for which extensive experimental data is not widely available in public-domain scientific literature. This guide provides fundamental information and a detailed, proposed synthesis protocol based on established chemical principles for structurally related thiourea derivatives. The physical, chemical, and biological properties presented herein are largely predicted or based on general characteristics of the thiourea class of compounds. Researchers should validate all properties and protocols through experimental work.

Introduction

This compound, with the CAS number 53393-11-6, is an organic compound belonging to the thiourea family.[1][2] Thioureas are a class of organosulfur compounds with the general structure (R¹R²N)(R³R⁴N)C=S. They are thio-analogs of ureas. The structure of this compound features a thiocarbonyl group bonded to a secondary amine (N-methylbenzylamine) and a primary amine group (-NH₂). While specific applications for this particular compound are not well-documented, the broader class of thiourea derivatives is of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.[3] Thiourea derivatives have been explored for their potential as anticancer, antibacterial, antioxidant, and anti-inflammatory agents.[3]

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 53393-11-6 | [1][2] |

| Molecular Formula | C₉H₁₂N₂S | [1][2] |

| Molecular Weight | 180.27 g/mol | [1] |

| Appearance | Solid (predicted) | [4] |

| SMILES | CN(Cc1ccccc1)C(N)=S | [5] |

| InChI | 1S/C9H12N2S/c1-11(9(10)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,12) | [4] |

Proposed Synthesis Pathway and Experimental Protocol

The synthesis of N,N-disubstituted and trisubstituted thioureas is well-established in organic chemistry. A common and reliable method involves the reaction of a corresponding isothiocyanate with an amine. For this compound, a logical approach is the reaction of benzyl isothiocyanate with methylamine. An alternative, though less common for this specific product, would be the reaction of N-benzyl-N-methylamine with a thiocarbonyl transfer reagent.

The following protocol details a plausible two-step synthesis starting from benzylamine.

Overall Synthesis Workflow

The proposed synthesis proceeds in two main stages: first, the conversion of benzylamine to benzyl isothiocyanate, followed by the reaction of the isothiocyanate intermediate with methylamine to yield the final product.

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol

Warning: This protocol involves hazardous chemicals. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of Benzyl Isothiocyanate from Benzylamine

This procedure is adapted from general methods for converting primary amines to isothiocyanates using carbon disulfide.[6]

-

Reagents and Materials:

-

Benzylamine

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Tosyl Chloride (TsCl)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

-

Procedure:

-

To a stirred solution of benzylamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane, add carbon disulfide (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen).

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. During this time, the dithiocarbamate salt will form.

-

Cool the reaction mixture back to 0 °C. Add a solution of tosyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.

-

After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the dithiocarbamate intermediate is consumed.

-

Upon completion, quench the reaction by washing with water and then with a saturated sodium bicarbonate solution.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude benzyl isothiocyanate can be purified by vacuum distillation or used directly in the next step if purity is sufficient.

-

Step 2: Synthesis of this compound

This procedure is based on the general reaction of isothiocyanates with amines to form thioureas.[4][7]

-

Reagents and Materials:

-

Benzyl isothiocyanate (from Step 1)

-

Methylamine solution (e.g., 40% in water, or 2M in THF or ethanol)

-

Ethanol

-

Round-bottom flask, magnetic stirrer

-

Ice water for precipitation/crystallization

-

-

Procedure:

-

Dissolve the crude or purified benzyl isothiocyanate (1.0 eq) in ethanol in a round-bottom flask.

-

To the stirred solution, add the methylamine solution (1.1 eq) dropwise at room temperature. The reaction is often exothermic; an ice bath can be used to maintain the temperature if necessary.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the isothiocyanate starting material by TLC.

-

Upon completion, the product may precipitate directly from the solution. If not, the reaction mixture can be concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

-

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been found, the thiourea scaffold is a known "pharmacophore" present in a variety of biologically active molecules.[3] Derivatives have been investigated for a range of activities, including as inhibitors of enzymes like protein kinases, topoisomerases, and carbonic anhydrase.[3] For example, certain N-benzyl-N'-phenylthiourea derivatives have been synthesized and evaluated as potential EGFR and HER-2 kinase inhibitors for anticancer applications.[3]

Should this compound be investigated as a kinase inhibitor, a hypothetical signaling pathway it might modulate is shown below. This is a generalized representation and would require experimental validation.

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Conclusion

This compound (CAS 53393-11-6) is a sparsely documented compound. This guide provides a foundational understanding of its chemical nature and outlines a robust, albeit theoretical, protocol for its synthesis based on well-established organic chemistry principles. The potential for biological activity, inferred from related thiourea structures, suggests that this compound could be a target for future investigation by researchers in drug discovery and medicinal chemistry. All data and protocols should be approached with the understanding that experimental verification is essential.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound CAS#: 53393-11-6 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. US3090810A - Benzyl thioureas - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isothiocyanate synthesis [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Molecular Structure of N-benzyl-N-methylthiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-N-methylthiourea is a disubstituted thiourea derivative with the chemical formula C₉H₁₂N₂S. Thioureas are a class of organosulfur compounds with the general structure (R¹R²N)(R³R⁴N)C=S. This functional group is a key pharmacophore in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, antiviral, and anticancer activities.[1][2] The structural and electronic properties of the thiourea moiety, particularly its ability to act as a hydrogen bond donor and acceptor, and to chelate metal ions, are crucial for its biological function.[3] The presence of both a benzyl and a methyl group on one of the nitrogen atoms of the thiourea core in this compound is expected to influence its lipophilicity, steric profile, and ultimately its interaction with biological targets. This guide provides a comprehensive overview of its predicted molecular structure, spectroscopic characteristics, a plausible synthesis protocol, and potential areas of biological investigation.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a central thiocarbonyl group (C=S) bonded to two nitrogen atoms. One nitrogen is substituted with a benzyl group and a methyl group, while the other nitrogen is part of a primary amine.

Below is a diagram illustrating the molecular structure of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₁₂N₂S |

| Molecular Weight | 180.27 g/mol |

| CAS Number | 53393-11-6 |

| Appearance | Expected to be a solid at room temperature. |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. |

Predicted Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectral data for this compound, based on known chemical shifts and characteristic vibrational frequencies of similar molecules.[4][5][6][7][8][9]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 6.0 - 7.0 | br s | 2H | NH₂ protons |

| ~ 4.80 | s | 2H | Benzyl CH₂ protons |

| ~ 3.10 | s | 3H | Methyl (CH₃) protons |

Note: The NH₂ protons are expected to be broad and their chemical shift can vary with concentration and solvent.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 183 | C=S (thiocarbonyl) |

| ~ 136 | Quaternary aromatic carbon |

| ~ 129 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 127 | Aromatic CH |

| ~ 55 | Benzyl CH₂ |

| ~ 38 | Methyl CH₃ |

Predicted IR Data (KBr pellet, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretching (NH₂) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching |

| ~ 1600 | Medium | Aromatic C=C stretching |

| ~ 1550 | Strong | C-N stretching coupled with N-H bending |

| ~ 1350 | Strong | C=S stretching |

| ~ 700 and ~750 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Experimental Protocols

Proposed Synthesis of this compound

A common and effective method for the synthesis of N,N-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine.[10][11][12][13] For this compound, a plausible route is the reaction of benzyl isothiocyanate with methylamine. An alternative, and often more convenient laboratory synthesis, involves the reaction of N-methylbenzylamine with a source of thiocarbonyl, such as thiophosgene or by reacting the amine with carbon disulfide followed by a coupling agent. A widely used method for unsymmetrical thioureas is the reaction of an amine with an isothiocyanate.[10][14]

The following diagram outlines a proposed synthetic workflow.

Materials:

-

N-Methylbenzylamine (1.0 eq)

-

Thiophosgene (1.1 eq)

-

Triethylamine (2.2 eq)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a stirred solution of N-methylbenzylamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add a solution of thiophosgene (1.1 eq) in anhydrous dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The obtained data should be compared with the predicted values in Section 3.

Potential Biological Activity and Signaling Pathways

Thiourea derivatives are known to interact with a variety of biological targets. Given the structural similarity to other biologically active thioureas, this compound could be a candidate for investigation in several therapeutic areas. For instance, many N-benzyl-N'-substituted thiourea analogs have been explored as potential anticancer agents, often targeting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[15]

The diagram below illustrates a simplified representation of the EGFR signaling pathway, a common target for anticancer drug discovery.

Inhibition of EGFR by small molecules often occurs at the intracellular tyrosine kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, which are crucial for cell proliferation and survival. The N-benzyl and N-methyl substituents of the target molecule could potentially interact with hydrophobic pockets within the ATP-binding site of the EGFR kinase domain.

Conclusion

While direct experimental data on this compound is scarce, this technical guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on the well-established chemistry and pharmacology of thiourea derivatives. The predicted spectroscopic data and the detailed synthesis protocol offer a solid starting point for researchers interested in exploring this compound. Furthermore, the suggested link to EGFR signaling highlights a potential avenue for drug discovery efforts, positioning this compound as a compound of interest for further investigation in oncology and other therapeutic areas where thiourea derivatives have shown promise. Future studies are warranted to validate these predictions and to fully elucidate the molecular structure and biological activity of this compound.

References

- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. rsc.org [rsc.org]

- 5. web.pdx.edu [web.pdx.edu]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

N-benzyl-N-methylthiourea chemical formula C9H12N2S

An in-depth analysis of N-benzyl-N-methylthiourea (C₉H₁₂N₂S), a compound situated within the broader, pharmacologically significant class of thiourea derivatives. While specific research on this compound is limited, this guide synthesizes available data on its properties and contextualizes its potential applications by examining closely related analogues and the general biological activities of thiourea compounds. This document is intended for researchers, scientists, and professionals in drug development, providing a technical overview of its chemical nature, plausible synthesis, and inferred biological significance.

Section 1: Chemical and Physical Properties

This compound is an organic compound featuring a thiourea core substituted with both a benzyl and a methyl group on one of its nitrogen atoms. The structural and physical properties are foundational to its chemical behavior and potential biological interactions.

| Property | Data | Reference |

| Molecular Formula | C₉H₁₂N₂S | [1] |

| Molecular Weight | 180.27 g/mol | [1] |

| Physical Form | Solid | [2] |

| CAS Number | 53393-11-6 | [1] |

| SMILES String | CN(Cc1ccccc1)C(N)=S | [2] |

| InChI Key | VGECWZHYDMFANY-UHFFFAOYSA-N | [2] |

| Predicted Boiling Point | 281.7±33.0 °C (for isomer 1-benzyl-3-methyl-2-thiourea) | |

| Predicted Density | 1.117±0.06 g/cm³ (for isomer 1-benzyl-3-methyl-2-thiourea) | |

| Predicted pKa | 14.54±0.70 (for isomer 1-benzyl-3-methyl-2-thiourea) |

Section 2: Synthesis Protocols

While a specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature, a general and reliable method can be extrapolated from standard organic synthesis procedures for analogous di- and tri-substituted thioureas.[3]

General Experimental Protocol: Synthesis via Isothiocyanate Reaction

This protocol describes a plausible method for synthesizing this compound.

-

Reactant Preparation : N-benzylmethylamine is used as the starting amine. Methyl isothiocyanate serves as the source of the thiocarbonyl group.

-

Reaction Setup : A round-bottom flask is charged with N-benzylmethylamine, dissolved in a suitable aprotic solvent such as ethanol or tetrahydrofuran (THF). The flask is equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Isothiocyanate : An equimolar amount of methyl isothiocyanate is added dropwise to the amine solution at room temperature. The reaction is typically exothermic. To control the reaction rate, the flask may be cooled in an ice bath.[3]

-

Reaction and Monitoring : The mixture is stirred at room temperature for several hours (typically 2-4 hours) until the reaction is complete. Progress can be monitored using Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Product Isolation : Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound product.[3]

-

Characterization : The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Section 3: Biological Activity and Mechanism of Action

Direct studies on the biological effects of this compound are scarce. However, the broader class of thiourea derivatives is known for a wide range of biological activities, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[4][5]

Anticancer Potential: Inhibition of EGFR and HER-2 Signaling

Of particular relevance is the demonstrated activity of N-benzyl-N-aryl thiourea analogues as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[6][7] These receptors are key components of the RAF signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[6] Thiourea derivatives can act as tyrosine kinase inhibitors, blocking the intracellular signaling cascade that promotes tumor growth.

The table below summarizes the inhibitory activity of a closely related N-benzyl-N-(5-chloro-2-hydroxybenzyl)-N'-phenylthiourea (Compound 7b from a study by Li et al.), which highlights the potential of this structural class.[7]

| Compound Target/Assay | IC₅₀ Value (μM) | Biological Effect | Reference |

| EGFR Kinase | 0.08 | Inhibition of Epidermal Growth Factor Receptor | [7] |

| HER-2 Kinase | 0.35 | Inhibition of Human Epidermal Growth Factor Receptor 2 | [7] |

| MCF-7 Cell Line | 0.11 | Anti-proliferative activity against human breast cancer cells | [6][7] |

Based on these findings, it is plausible that this compound could exhibit similar inhibitory effects on these critical cancer-related signaling pathways.

Section 4: Conclusion

This compound, with the chemical formula C₉H₁₂N₂S, is a member of the versatile thiourea family of compounds. While direct experimental data on this specific molecule is limited, a comprehensive analysis of its structural analogues provides a strong basis for inferring its properties and potential biological activities. Its synthesis is achievable through established methods, and its structural similarity to known EGFR and HER-2 inhibitors suggests a promising potential for investigation in anticancer drug discovery programs. Further research is required to isolate, characterize, and evaluate the specific biological profile of this compound to validate these hypotheses.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound AldrichCPR 53393-11-6 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]

- 5. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N-benzyl-N-methylthiourea: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-N-methylthiourea, a member of the thiourea class of compounds, holds significant interest within the scientific community, particularly in the realm of medicinal chemistry. Thiourea derivatives are recognized for their diverse biological activities, including potential applications as anticancer agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for the synthesis of related thiourea compounds, and an exploration of its potential role as an inhibitor of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information from closely related analogs to provide a representative understanding of its characteristics and potential applications.

Core Properties of this compound

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂S | [1] |

| Molecular Weight | 180.27 g/mol | [1] |

| Physical Form | Solid | [2] |

| CAS Number | 53393-11-6 | [1][3] |

| IUPAC Name | 1-benzyl-1-methylthiourea | |

| Synonyms | This compound, Thiourea, N-methyl-N-(phenylmethyl)- | [3] |

| SMILES String | CN(Cc1ccccc1)C(N)=S | [2] |

| InChI Key | VGECWZHYDMFANY-UHFFFAOYSA-N | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Note: It is important to distinguish this compound (CAS 53393-11-6) from its isomer, 1-benzyl-3-methyl-2-thiourea (CAS 2740-94-5), for which a melting point of 74 °C has been reported.[4]

Synthesis and Characterization: Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a general and robust method for the preparation of unsymmetrical thioureas can be adapted. The following protocol is based on the reaction of an isothiocyanate with an amine.

General Synthesis Protocol for Unsymmetrical Thioureas

This protocol describes a general method for the synthesis of N,N'-disubstituted thioureas, which can be adapted for the synthesis of this compound.

Reaction Scheme:

Materials:

-

Benzyl isothiocyanate

-

N-methylamine (or a suitable precursor)

-

Anhydrous solvent (e.g., ethanol, methanol, or dichloromethane)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve benzyl isothiocyanate (1.0 equivalent) in the anhydrous solvent in a reaction vessel equipped with a stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of N-methylamine (1.0-1.2 equivalents) in the same solvent to the stirred isothiocyanate solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

This is a generalized protocol and the specific reaction conditions, such as temperature, reaction time, and purification method, may need to be optimized for the synthesis of this compound.

Characterization of Thiourea Derivatives

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques. Below are the expected spectral characteristics based on the analysis of related compounds.

Table 2: Predicted Spectral Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the benzyl protons (aromatic and methylene), the N-methyl protons, and the N-H protons. |

| ¹³C NMR | Resonances for the carbon atoms of the benzyl group, the N-methyl group, and the thiocarbonyl (C=S) group. |

| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=S stretching, and C-N stretching. |

Specific spectral data for this compound is not currently available. The table provides a general expectation based on the functional groups present in the molecule.

Biological Activity and Signaling Pathways

Thiourea derivatives have emerged as a promising class of compounds in drug discovery, with a number of studies highlighting their potential as anticancer agents.[5] A significant mechanism of action for some thiourea derivatives is the inhibition of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).

EGFR Inhibition by Thiourea Derivatives

Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[6] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a key strategy in cancer therapy. Several studies have demonstrated that thiourea derivatives can act as EGFR inhibitors. For instance, the N-substituted thiourea derivative, DC27, has been shown to inhibit cell proliferation in human lung carcinoma cell lines, induce G0/G1 cell cycle arrest, and promote apoptosis.[6] Mechanistically, DC27 was found to reduce the tyrosine phosphorylation of EGFR and inhibit the activation of its downstream signaling effectors, Erk1/2 and AKT.[6]

EGFR Signaling Pathway

The EGFR signaling cascade is a complex network that regulates key cellular processes. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling pathways.

One of the major pathways activated by EGFR is the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation. Another critical downstream cascade is the PI3K-AKT pathway, which plays a central role in promoting cell survival and inhibiting apoptosis. The inhibition of EGFR by compounds like this compound would be expected to disrupt these signaling cascades, leading to anticancer effects.

Visualizing the Inhibition of the EGFR Signaling Pathway

The following diagram illustrates the general mechanism of EGFR signaling and the point of inhibition by a thiourea derivative.

Conclusion and Future Directions

This compound represents a molecule of interest within the broader class of biologically active thiourea derivatives. While specific experimental data on its physical, chemical, and biological properties are currently limited, the established activities of structurally related compounds suggest its potential as an inhibitor of key cellular signaling pathways, such as the EGFR cascade. This guide provides a foundational understanding based on available information and established methodologies.

Future research should focus on the definitive synthesis and purification of this compound to enable comprehensive characterization of its physicochemical properties. Subsequent in-vitro and in-vivo studies are warranted to elucidate its specific biological activities, including its potency and selectivity as an EGFR inhibitor, and to explore its potential as a therapeutic agent in oncology and other disease areas. Detailed structure-activity relationship (SAR) studies would also be invaluable in optimizing the design of more potent and selective thiourea-based inhibitors.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound AldrichCPR 53393-11-6 [sigmaaldrich.com]

- 3. This compound CAS#: 53393-11-6 [amp.chemicalbook.com]

- 4. 1-BENZYL-3-METHYL-2-THIOUREA - Safety Data Sheet [chemicalbook.com]

- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

N-benzyl-N-methylthiourea: A Technical Review for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-N-methylthiourea is a disubstituted thiourea derivative that has garnered attention within medicinal chemistry primarily as a scaffold for the development of potent kinase inhibitors. While the core molecule itself has limited reported biological activity, its derivatives have shown significant promise, particularly as inhibitors of key signaling proteins in oncology, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and the biological context of this compound, with a focus on the therapeutic potential of its derivatives.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Source |

| CAS Number | 53393-11-6 | [1][2] |

| Molecular Formula | C₉H₁₂N₂S | [2] |

| Molecular Weight | 180.27 g/mol | [2] |

| Appearance | Solid | |

| SMILES | CN(Cc1ccccc1)C(N)=S | |

| InChI Key | VGECWZHYDMFANY-UHFFFAOYSA-N |

Note: Some properties are sourced from chemical supplier databases and may not be independently verified in peer-reviewed literature.

Synthesis and Experimental Protocols

The synthesis of this compound typically follows a well-established route for the preparation of N,N-disubstituted thioureas: the reaction of an isothiocyanate with a primary or secondary amine. While a specific detailed protocol for this compound is not extensively documented in peer-reviewed literature, a general and reliable method can be adapted.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from general procedures for the synthesis of alkyl thioureas.[3]

Materials:

-

N-methylbenzylamine

-

Benzyl isothiocyanate

-

Anhydrous tetrahydrofuran (THF) or acetonitrile

-

Hexane and Ethyl Acetate (for chromatography, if needed)

-

Ethanol (for recrystallization, if needed)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (optional, depending on reactivity)

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve N-methylbenzylamine (1.0 equivalent) in anhydrous THF.

-

To this solution, add benzyl isothiocyanate (1.0 equivalent) dropwise at room temperature with stirring. The reaction is often exothermic.

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (as indicated by the consumption of starting materials), remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the purified product and dry it under vacuum.

-

Characterize the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.

Biological Activity and Therapeutic Potential of Derivatives

While there is a notable lack of published quantitative data on the biological activity of this compound itself, numerous studies have highlighted the significant anticancer properties of its derivatives. These derivatives often feature substitutions on the benzyl and/or the second nitrogen atom of the thiourea moiety.

The primary mechanism of action for many of these active derivatives is the inhibition of the tyrosine kinase activity of EGFR and HER-2.[4][5][6] Overexpression or mutation of these receptors is a key driver in the proliferation of various cancer cell types.

Quantitative Data for this compound Derivatives

The following table summarizes the in vitro inhibitory activities of some potent N-benzylthiourea derivatives against EGFR, HER-2, and cancer cell lines. It is crucial to note that this data is for derivatives and not for the core this compound compound.

| Compound/Derivative | Target | IC₅₀ (µM) | Cell Line | IC₅₀ (µM) | Reference |

| N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea | EGFR | - | MCF-7 | - | [5] |

| HER-2 | - | ||||

| Compound 7b (a N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthiourea derivative) | EGFR | 0.08 | MCF-7 | - | [5] |

| HER-2 | 0.35 | ||||

| Compound DC27 (a N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative) | - | - | Lung Carcinoma Cell Lines | 2.5-12.9 | [4] |

Note: A dash (-) indicates that the specific data was not provided in the cited source.

Signaling Pathways

The anticancer activity of this compound derivatives is primarily attributed to their ability to inhibit the EGFR/HER-2 signaling pathway. This pathway is critical for cell growth, proliferation, and survival.

EGFR/HER-2 Signaling Pathway

Caption: Inhibition of the EGFR/HER-2 signaling cascade by this compound derivatives.

Upon binding of a growth factor like EGF, EGFR and HER-2 form dimers and activate their intracellular tyrosine kinase domains through autophosphorylation. This triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation, survival, and angiogenesis. Potent derivatives of this compound act as inhibitors of the EGFR and HER-2 tyrosine kinases, thereby blocking these downstream signals and exerting their anticancer effects.[4]

Conclusion

This compound serves as a valuable and synthetically accessible scaffold in drug discovery. While the core compound itself lacks significant reported biological activity, its derivatives have demonstrated potent inhibition of the EGFR and HER-2 tyrosine kinases, highlighting their potential as anticancer agents. Further research into the structure-activity relationships of this compound derivatives could lead to the development of novel and effective therapeutics for a range of cancers driven by aberrant EGFR and HER-2 signaling. This technical guide provides a foundation for researchers and drug development professionals to explore the potential of this chemical class.

References

- 1. This compound CAS#: 53393-11-6 [amp.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

N-Benzyl-N-methylthiourea: A Technical Guide to its Discovery and Synthesis

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of N-benzyl-N-methylthiourea. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of its synthesis, detailed experimental protocols, and the broader significance of thiourea derivatives in medicinal chemistry.

Introduction and Historical Context

The discovery of this compound is not marked by a singular, seminal publication but rather is understood within the broader historical development of thiourea chemistry. The synthesis of thioureas, a class of organosulfur compounds, has been a fundamental pursuit in organic chemistry for over a century. The most established and versatile method for preparing N-substituted thioureas is the reaction between an isothiocyanate and an amine. This reaction is known for its efficiency and high yields.

Given the straightforward nature of this synthetic route, it is highly probable that this compound was first synthesized as part of systematic studies on the reactivity of isothiocyanates with various amines. While a specific date of discovery is not documented in the available literature, the compound's Chemical Abstracts Service (CAS) number, 53393-11-6, suggests its formal registration occurred in the latter half of the 20th century. The primary motivation for its synthesis likely stemmed from the exploration of the chemical space of N,N-disubstituted thioureas and their potential applications, which have since expanded significantly, particularly in the realm of medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₉H₁₂N₂S |

| Molecular Weight | 180.27 g/mol |

| CAS Number | 53393-11-6 |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents |

Synthesis of this compound

The most plausible and historically consistent method for the initial synthesis of this compound involves the reaction of an isothiocyanate with a secondary amine. Two primary pathways exist for this synthesis, as illustrated in the workflow below.

General Synthetic Pathways

The synthesis can be achieved through two equivalent routes:

-

Route A: Reaction of benzyl isothiocyanate with methylamine.

-

Route B: Reaction of methyl isothiocyanate with N-methylbenzylamine.

Both routes are based on the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group.

Caption: Synthetic routes to this compound.

Detailed Experimental Protocol (Hypothetical Reconstruction)

The following protocol is a detailed, reconstructed methodology for the synthesis of this compound based on established procedures for analogous compounds. This protocol is provided for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

Reaction: Synthesis of this compound via the reaction of benzyl isothiocyanate and methylamine (Route A).

Materials:

-

Benzyl isothiocyanate

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Ethanol (or other suitable solvent)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Hydrochloric acid (for workup, if necessary)

-

Sodium bicarbonate solution (for workup, if necessary)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and crystallization

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve benzyl isothiocyanate (1.0 equivalent) in a suitable solvent such as ethanol.

-

Amine Addition: While stirring the solution at room temperature, slowly add a solution of methylamine (1.0-1.2 equivalents). If using methylamine gas, it can be bubbled through the solution. The reaction is typically exothermic, and cooling in an ice bath may be necessary to control the temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is often complete within a few hours at room temperature. Gentle heating under reflux may be employed to drive the reaction to completion if necessary.

-

Workup:

-

Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in dichloromethane.

-

The organic layer is washed sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization: The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Role in Medicinal Chemistry and Drug Development

While specific biological activities of this compound are not extensively detailed in the provided search results, the broader class of thiourea derivatives has emerged as a significant scaffold in drug discovery. Numerous studies have highlighted their potential as potent inhibitors of various enzymes and receptors.

Notably, more complex N-benzylthiourea derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases. These kinases are crucial in cell signaling pathways that regulate cell growth, proliferation, and differentiation, and their dysregulation is a hallmark of many cancers. The thiourea moiety can participate in key hydrogen bonding interactions within the ATP-binding site of these kinases, contributing to their inhibitory activity.

The general workflow for identifying and developing such kinase inhibitors is depicted below.

Caption: Drug discovery workflow for thiourea derivatives.

Conclusion

This compound represents a fundamental structure within the vast family of thiourea derivatives. While its specific discovery is not a landmark event in the history of chemistry, its synthesis is a classic example of the robust and reliable reaction between isothiocyanates and amines. The true significance of this compound and its analogs lies in the foundation they provide for the development of more complex molecules with significant biological activities, particularly in the field of oncology. This technical guide serves as a valuable resource for understanding the historical context, synthesis, and potential applications of this important class of molecules.

N-Benzyl-N-Methylthiourea Analogs and Derivatives: A Technical Guide to Synthesis, Bioactivity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the structural analogs and derivatives of N-benzyl-N-methylthiourea, with a primary focus on N,N'-disubstituted thioureas. It covers common synthetic methodologies, explores their significant anticancer and antimicrobial activities through quantitative data, and elucidates the structure-activity relationships (SAR) that govern their potency. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visualizations of synthetic workflows and biological mechanisms to facilitate a deeper understanding for researchers in the field.

Introduction

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is the sulfur analog of urea. Its core structure can be readily modified, leading to a vast library of mono-, di-, tri-, and tetra-substituted derivatives.[1] N,N'-disubstituted thioureas, particularly those incorporating aryl and benzyl moieties, have garnered significant attention due to their diverse pharmacological profiles, including anticancer, antimicrobial, antiviral, and kinase inhibitory activities.[2][3][4] The presence of the thiocarbonyl group (C=S) and the adjacent nitrogen atoms allows these molecules to act as effective hydrogen bond donors and acceptors, facilitating interactions with various biological targets.[5]

This guide focuses on the chemical space surrounding this compound, exploring how structural modifications influence biological outcomes. While data on this specific compound is limited, extensive research on its close analogs provides a robust framework for understanding its potential and for designing novel therapeutic agents.

Synthesis of N,N'-Disubstituted Thiourea Derivatives

The synthesis of N,N'-disubstituted thiourea derivatives is typically straightforward and efficient. The most common method involves the reaction of an isothiocyanate with a primary or secondary amine. This nucleophilic addition reaction is often carried out at room temperature in a suitable solvent like dichloromethane, dioxane, or acetone.[6][7]

Another prevalent strategy begins with the generation of an acyl isothiocyanate in situ. This is achieved by reacting an acid chloride with a thiocyanate salt (e.g., ammonium or potassium thiocyanate). The resulting reactive isothiocyanate is then immediately treated with a desired amine to yield the N-acyl thiourea derivative.[8]

Below is a generalized workflow for the synthesis of N,N'-disubstituted thioureas from an amine and an isothiocyanate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 6. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of N-benzyl-N-methylthiourea

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on available data for N-benzyl-N-methylthiourea and structurally related compounds. A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. All handling and experimental procedures should be conducted with extreme caution, under the supervision of qualified personnel, and in accordance with all applicable safety regulations. A thorough risk assessment should be performed before any use.

Introduction

This compound is a disubstituted thiourea derivative with potential applications in medicinal chemistry and drug discovery. The thiourea moiety is a versatile pharmacophore known to impart a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. Notably, several thiourea derivatives have been investigated as inhibitors of key signaling proteins in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). This guide provides a comprehensive overview of the available safety information, handling procedures, and potential biological context for this compound to aid researchers in its safe and effective use.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes available information and data for a closely related compound, N-methylthiourea, for comparison.

| Property | This compound | N-methylthiourea (for comparison) |

| CAS Number | 53393-11-6[1] | 598-52-7[2] |

| Molecular Formula | C₉H₁₂N₂S[1] | C₂H₆N₂S[2] |

| Molecular Weight | 180.27 g/mol [1] | 90.15 g/mol [2] |

| Appearance | Solid (form not specified) | Off-white crystalline powder[3] |

| Melting Point | Not available | 118 - 123 °C[3] |

| Boiling Point | Not available | Not available[3] |

| Solubility | Not available | Soluble in water (data not specified) |

| pKa | Not available | Not available |

Toxicological Information

Specific toxicological data for this compound, such as LD50 values, have not been fully investigated. However, data from related thiourea compounds indicate potential hazards. The following table summarizes the known hazards of related compounds, which should be considered as potential risks for this compound until specific data becomes available.

| Hazard | N-methylthiourea | N,N'-Diethylthiourea | Phenylthiourea | General Thiourea Hazards |

| Acute Oral Toxicity | Category 3: Toxic if swallowed.[3] | Category 4: Harmful if swallowed. | Category 1: Fatal if swallowed.[4] | Harmful or fatal if swallowed.[5] |

| Skin Corrosion/Irritation | Not classified, but skin contact should be avoided. | May cause an allergic skin reaction. | May cause an allergic skin reaction.[5] | May cause skin irritation and sensitization. |

| Serious Eye Damage/Irritation | Not classified, but eye contact should be avoided. | Causes serious eye damage. | May cause eye irritation. | Can cause eye irritation. |

| Reproductive Toxicity | Suspected of damaging the unborn child.[3] | Not classified. | Not classified. | Possible risk of harm to the unborn child. |

| Carcinogenicity | Not classified. | Suspected of causing cancer. | Not classified. | Suspected of causing cancer. |

A study on the cytotoxicity of various mono- and di-substituted thioureas in freshly isolated rat hepatocytes found that the closely related compound, N-benzylthiourea , was non-toxic at a concentration of 1 mM. This suggests that the benzyl substitution might modulate the toxicity profile of the thiourea core. However, this single piece of data is not sufficient to conclude the safety of this compound.

Safety and Handling Procedures

Given the lack of a specific SDS and the potential hazards associated with thiourea derivatives, a cautious approach is mandatory when handling this compound.

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when generating dust, consider a chemical-resistant apron or suit.

-

Respiratory Protection: Work in a well-ventilated area, preferably a certified chemical fume hood. If dusts are generated and a fume hood is not available, a NIOSH-approved respirator with a particulate filter is recommended.

4.2. Engineering Controls

-

All work with this compound should be conducted in a well-ventilated laboratory.

-

The use of a certified chemical fume hood is strongly recommended for all procedures, especially those involving heating or potential for aerosolization.

4.3. General Hygiene Practices

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

Remove contaminated clothing and wash before reuse.

4.4. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

4.5. Spills and Waste Disposal

-

In case of a spill, wear appropriate PPE and contain the spill.

-

For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.

-

Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

5.1. Proposed Synthesis of this compound

This proposed synthesis is based on common methods for preparing unsymmetrical thioureas and should be optimized and validated by a qualified chemist.

Step 1: Formation of Benzyl Isothiocyanate A solution of benzylamine in a suitable solvent (e.g., dichloromethane) would be treated with an isothiocyanate-forming reagent such as thiophosgene or by reaction with carbon disulfide followed by a desulfurizing agent. This reaction should be performed with extreme caution due to the toxicity of the reagents.

Step 2: Reaction with Methylamine The resulting benzyl isothiocyanate would then be reacted with methylamine in a suitable solvent (e.g., ethanol or THF) to yield this compound.

A general experimental workflow for the synthesis of unsymmetrical thioureas is depicted below.

References

An In-depth Technical Guide to 1-Benzyl-1-methylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzyl-1-methylthiourea, also known as N-benzyl-N-methylthiourea. The IUPAC name for this compound is 1-benzyl-1-methylthiourea.[1][2] Due to a lack of extensive research specifically on this molecule, this guide draws upon established knowledge of closely related thiourea derivatives to present its likely chemical properties, a detailed synthesis protocol, and potential biological activities.

Physicochemical and Spectroscopic Data

| Property | Value |

| IUPAC Name | 1-benzyl-1-methylthiourea |

| Synonyms | This compound, Thiourea, N-methyl-N-(phenylmethyl)- |

| CAS Number | 53393-11-6[1][3] |

| Molecular Formula | C₉H₁₂N₂S[3] |

| Molecular Weight | 180.27 g/mol [3] |

| Appearance | Expected to be a solid |

| Expected ¹H-NMR | Signals corresponding to the aromatic protons of the benzyl group, a singlet for the methyl group, a singlet for the methylene protons of the benzyl group, and signals for the N-H protons. |

| Expected ¹³C-NMR | A signal for the C=S carbon (thiocarbonyl), signals for the aromatic carbons of the benzyl group, a signal for the methyl carbon, and a signal for the methylene carbon of the benzyl group. A ¹³C NMR spectrum is available for the related compound N-benzyl-N'-(2'-acetamido)-thiourea.[4] |

| Expected IR (cm⁻¹) | N-H stretching vibrations, C-H stretching (aromatic and aliphatic), C=S stretching, and aromatic C=C stretching. |

| Expected Mass Spec. | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Synthesis of 1-Benzyl-1-methylthiourea

The synthesis of 1,1-disubstituted thioureas can be achieved through the reaction of an appropriate isothiocyanate with a primary or secondary amine. For 1-benzyl-1-methylthiourea, a plausible synthetic route involves the reaction of benzyl isothiocyanate with methylamine or, alternatively, methyl isothiocyanate with N-benzylamine. The following is a detailed experimental protocol based on general procedures for thiourea synthesis.

Experimental Protocol: Synthesis via N-Benzylethylamine and Methyl Isothiocyanate

Materials:

-

N-Benzylethylamine

-

Methyl isothiocyanate

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve N-benzylamine (1.0 equivalent) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add methyl isothiocyanate (1.05 equivalents) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways

While direct biological studies on 1-benzyl-1-methylthiourea are limited, the broader class of thiourea derivatives has been extensively investigated for a range of biological activities.[5] This suggests that 1-benzyl-1-methylthiourea may possess similar properties.

Anticancer Potential

Thiourea derivatives are a well-established class of compounds with promising anticancer activities.[5][6]

-

EGFR and HER-2 Kinase Inhibition: Certain N-benzyl-N'-(substituted)thioureas have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases.[7][8] For instance, the compound 7b in a study by Li et al. (2010) showed significant inhibitory activity with IC₅₀ values of 0.08 µM for EGFR and 0.35 µM for HER-2.[7] These receptors are crucial in cell proliferation and survival, and their inhibition is a key strategy in cancer therapy.

-

Cytotoxicity: Various 1,3-disubstituted thiourea derivatives have exhibited high cytotoxicity against human colon and prostate cancer cells, as well as leukemia cell lines, with IC₅₀ values often in the low micromolar range.[6] Some derivatives have shown greater growth inhibitory effects on selected tumor cells than the standard chemotherapeutic agent cisplatin.[6]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a thiourea derivative with EGFR/HER-2 inhibitory activity.

Other Potential Activities

Thiourea derivatives have also been explored for a variety of other therapeutic applications, including as corrosion inhibitors and sensor materials.[9]

Conclusion

1-Benzyl-1-methylthiourea is a disubstituted thiourea for which specific experimental data is not widely published. However, based on the well-documented chemistry and biological activities of analogous compounds, it can be synthesized through standard procedures and is likely to exhibit biological properties, particularly in the area of anticancer research. Further investigation is warranted to fully characterize this compound and explore its therapeutic potential.

References

- 1. This compound CAS#: 53393-11-6 [amp.chemicalbook.com]

- 2. 3-Benzyl-1-methylthiourea | C9H12N2S | CID 2735489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. spectrabase.com [spectrabase.com]

- 5. mdpi.com [mdpi.com]

- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1-Benzyl-3-phenyl-2-thiourea | 726-25-0 [chemicalbook.com]

Spectroscopic and Synthetic Profile of N-benzyl-N-methylthiourea: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for N-benzyl-N-methylthiourea, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data based on the analysis of analogous structures and established spectroscopic principles. Additionally, a plausible experimental protocol for its synthesis is outlined, derived from general methods for thiourea formation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic characteristics of this compound (CAS No: 53393-11-6; Molecular Formula: C₉H₁₂N₂S; Molecular Weight: 180.27 g/mol ).[1][2][3] It is important to note that these are predicted values and require experimental verification.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~6.50 | Broad Singlet | 2H | NH₂ |

| ~4.80 | Singlet | 2H | Benzyl protons (CH₂) |

| ~3.10 | Singlet | 3H | Methyl protons (CH₃) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~183.0 | Thiocarbonyl (C=S) |

| ~136.0 | Quaternary Aromatic Carbon |

| ~129.0 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~55.0 | Benzyl Carbon (CH₂) |

| ~35.0 | Methyl Carbon (CH₃) |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3200 | N-H | Stretching (Amine) |

| 3100 - 3000 | C-H | Aromatic Stretching |

| 2950 - 2850 | C-H | Aliphatic Stretching |

| ~1600 | C=C | Aromatic Ring Stretching |

| ~1550 | N-H | Bending (Amine) |

| ~1350 | C=S | Thioamide II Band |

| ~1100 | C-N | Stretching |

| 750 - 700 | C-H | Aromatic Out-of-plane Bending |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 180.08 | [M]⁺ (Molecular Ion) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocol: Synthesis of this compound

This section outlines a plausible method for the synthesis of this compound, adapted from general procedures for the synthesis of thiourea derivatives.

Reaction Scheme:

N-benzyl-N-methylamine + Benzoyl isothiocyanate → Intermediate → this compound

Materials:

-

N-benzyl-N-methylamine

-

Benzoyl isothiocyanate

-

Methanol

-

Sodium hydroxide solution (e.g., 1 M)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-benzyl-N-methylamine (1.0 equivalent) in methanol.

-

Addition of Isothiocyanate: To the stirred solution, add benzoyl isothiocyanate (1.0 equivalent) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: Upon completion of the reaction, add a solution of sodium hydroxide in methanol to the reaction mixture and stir for an additional 1-2 hours to hydrolyze the benzoyl group.

-

Workup: Remove the methanol under reduced pressure. To the residue, add water and extract the product with dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Characterization: The purified product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Workflow and Logical Relationships

The following diagram illustrates the general workflow from synthesis to spectroscopic analysis for a compound like this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for N-benzyl-N-methylthiourea in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N-benzyl-N-methylthiourea as a versatile building block in organic synthesis. The focus is on its preparation and subsequent application in the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development.

Introduction

This compound is a disubstituted thiourea that serves as a valuable precursor for the synthesis of various nitrogen- and sulfur-containing heterocyclic systems. Its chemical structure (C₉H₁₂N₂S, MW: 180.27 g/mol , CAS: 53393-11-6) incorporates a benzyl group and a methyl group, which can be strategically utilized to introduce these functionalities into target molecules.[1][2] Thiourea derivatives are fundamental reagents in organic synthesis, particularly in the construction of thiazoles, guanidines, and other pharmacologically relevant scaffolds.

Synthesis of this compound

A common and efficient method for the synthesis of unsymmetrically disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine. In the case of this compound, this involves the reaction of benzyl isothiocyanate with methylamine. A general procedure, adapted from established methods for alkyl thiourea synthesis, is provided below.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzyl isothiocyanate

-

Methylamine (solution in a suitable solvent, e.g., ethanol or water)

-

Ethanol (or other suitable solvent)

-

Ice-water bath

-

Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, condenser)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzyl isothiocyanate (1.0 eq) in ethanol.

-

Cool the solution to 0-5 °C using an ice-water bath.

-

Slowly add a solution of methylamine (1.05 eq) to the stirred solution of benzyl isothiocyanate. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.

Quantitative Data:

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Typical Yield |

| Benzyl isothiocyanate | Methylamine | Ethanol | 2-4 hours | 0 °C to RT | 85-95% |

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Application in Heterocyclic Synthesis: The Hantzsch Thiazole Synthesis

A prominent application of thiourea derivatives is the Hantzsch thiazole synthesis, a classic condensation reaction with an α-haloketone to produce a thiazole ring. This reaction is highly reliable and provides a straightforward route to a wide variety of substituted thiazoles, which are core structures in many pharmaceutical agents. This compound can be employed in this synthesis to produce N-benzyl-N-methyl-substituted aminothiazoles.

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

-

This compound

-

An α-haloketone (e.g., 2-bromoacetophenone)

-

Ethanol

-

Sodium bicarbonate (or another mild base)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add the α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) to the solution.

-

Add a mild base, such as sodium bicarbonate (1.1 eq), to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data:

| Thiourea Derivative | α-Haloketone | Solvent | Base | Reaction Time | Temperature | Typical Yield |

| This compound | 2-Bromoacetophenone | Ethanol | Sodium Bicarbonate | 4-8 hours | Reflux | 70-85% |

Diagram of Hantzsch Thiazole Synthesis Workflow:

Caption: Workflow for the Hantzsch thiazole synthesis.

Signaling Pathway Context (Hypothetical)

While this compound itself is a synthetic building block, its derivatives have been investigated as potential inhibitors of signaling pathways relevant to diseases such as cancer. For instance, derivatives of N-benzylthiourea have been explored as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases.[4] Inhibition of these receptor tyrosine kinases can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which are often dysregulated in cancer and promote cell proliferation and survival.

Diagram of a Hypothetical Signaling Pathway Inhibition:

Caption: Inhibition of EGFR/HER-2 signaling by a thiourea derivative.

Conclusion

This compound is a readily accessible and valuable intermediate in organic synthesis. The protocols provided herein for its synthesis and subsequent use in the Hantzsch thiazole synthesis offer a solid foundation for researchers in drug discovery and development to explore the synthesis of novel heterocyclic compounds with potential biological activities. The adaptability of these methods allows for the creation of diverse molecular scaffolds for further investigation.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]

- 3. Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole synthesis [organic-chemistry.org]

N-benzyl-N-methylthiourea: A Versatile Reagent for Heterocyclic Synthesis

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-N-methylthiourea is an asymmetrically disubstituted thiourea derivative that holds significant potential as a versatile building block in the synthesis of various heterocyclic scaffolds. The presence of the thiocarbonyl group, flanked by a benzyl and a methyl substituent, provides a reactive core for cyclization reactions, leading to the formation of diverse and medicinally relevant heterocycles such as thiazoles and pyrimidines. The benzyl and methyl groups can influence the solubility, reactivity, and biological activity of the resulting heterocyclic compounds. This document provides an overview of the potential applications of this compound in heterocyclic synthesis, with a focus on the well-established Hantzsch thiazole synthesis, and includes a detailed, representative experimental protocol.

Principle Applications in Heterocycle Synthesis

N-substituted thioureas are valuable precursors for a variety of heterocyclic systems. The primary synthetic routes involve the reaction of the sulfur and nitrogen atoms of the thiourea moiety with suitable electrophilic partners.

1. Thiazole Synthesis (Hantzsch Synthesis):

The most prominent application of N-substituted thioureas in heterocyclic synthesis is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of a thiourea with an α-haloketone. In the case of this compound, this would lead to the formation of 2-(benzyl(methyl)amino)thiazole derivatives. The reaction proceeds via initial S-alkylation of the thiourea by the α-haloketone, followed by intramolecular cyclization and dehydration to afford the thiazole ring. This method is highly versatile, allowing for the introduction of a wide range of substituents on the thiazole ring, depending on the choice of the α-haloketone.

2. Pyrimidine Synthesis: